n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine
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Overview
Description
N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine is a chemical compound that belongs to the class of azomethines, which are characterized by the presence of a nitrogen-carbon double bond (–N=CH–)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine typically involves the condensation of 4-bromobenzaldehyde with pyridin-3-amine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the azomethine bond, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of N-[(4-bromophenyl)methyl]pyridin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azomethine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The bromophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-Chlorophenyl)methylidene]pyridin-3-amine
- N-[(E)-(4-Fluorophenyl)methylidene]pyridin-3-amine
- N-[(E)-(4-Methylphenyl)methylidene]pyridin-3-amine
Uniqueness
N-[(E)-(4-Bromophenyl)methylidene]pyridin-3-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
CAS No. |
5489-59-8 |
---|---|
Molecular Formula |
C12H9BrN2 |
Molecular Weight |
261.12 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C12H9BrN2/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12/h1-9H |
InChI Key |
KMJCMFPGUKMBRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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